molecular formula C9H9N3O B13542225 3-(2-Methylpyridin-3-yl)isoxazol-5-amine

3-(2-Methylpyridin-3-yl)isoxazol-5-amine

Cat. No.: B13542225
M. Wt: 175.19 g/mol
InChI Key: RTLAWUIWJHADMZ-UHFFFAOYSA-N
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Description

3-(2-Methylpyridin-3-yl)isoxazol-5-amine is a heterocyclic compound that features both an isoxazole ring and a pyridine ring. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpyridin-3-yl)isoxazol-5-amine can be achieved through various methods. One common approach involves the [3+2] cycloaddition reaction of nitrile oxides with alkenes or alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) complexes . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production of isoxazole derivatives often employs high-yielding, regiospecific, and metal-free synthetic routes. These methods are advantageous due to their lower costs, reduced toxicity, and minimal waste generation .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpyridin-3-yl)isoxazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2-Methylpyridin-3-yl)isoxazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Methylpyridin-3-yl)isoxazol-5-amine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloropyridin-3-yl)isoxazol-5-amine
  • 3-(2-Fluoropyridin-3-yl)isoxazol-5-amine
  • 3-(2-Bromopyridin-3-yl)isoxazol-5-amine

Uniqueness

3-(2-Methylpyridin-3-yl)isoxazol-5-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the methyl group on the pyridine ring can influence its binding affinity and selectivity towards molecular targets .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

3-(2-methylpyridin-3-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C9H9N3O/c1-6-7(3-2-4-11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3

InChI Key

RTLAWUIWJHADMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=NOC(=C2)N

Origin of Product

United States

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